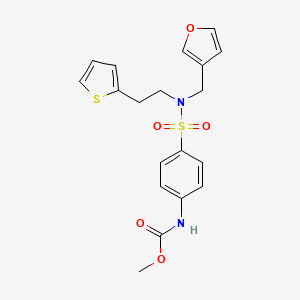

methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a sulfamoylphenyl carbamate derivative featuring a furan-3-ylmethyl and a thiophen-2-yl ethyl group attached to the sulfamoyl nitrogen. Its molecular structure combines aromatic heterocycles (furan and thiophene) with a carbamate moiety, which is common in bioactive compounds. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and tunable properties .

Properties

IUPAC Name |

methyl N-[4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-25-19(22)20-16-4-6-18(7-5-16)28(23,24)21(13-15-9-11-26-14-15)10-8-17-3-2-12-27-17/h2-7,9,11-12,14H,8,10,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLQRPHVPKXFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, a compound characterized by its complex structure, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound's molecular formula is , with a molecular weight of approximately 369.44 g/mol. Its structure includes multiple functional groups such as furan, thiophene, and sulfamoyl moieties, which contribute to its biological activity. The presence of these heterocycles enhances its interaction with biological targets, making it a subject of interest in drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant antimicrobial , antifungal , and anticancer properties. Below are detailed findings on its biological activities:

Antimicrobial Activity

Studies have shown that related compounds demonstrate antimicrobial effects against various pathogens. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | Antimicrobial | |

| 5-Arylidineamino-thiadiazoles | Anticancer activity against various cell lines | |

| N-[5-(furan-2-yloxy)-1,3,4-thiadiazol-2-y]-benzamide | Antimicrobial properties |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |

| SK-MEL-2 (Skin Cancer) | 15.0 | Induction of apoptosis |

| SK-OV-3 (Ovarian Cancer) | 10.0 | Inhibition of key survival pathways |

| HCT15 (Colon Cancer) | 14.0 | Modulation of enzyme activities |

These findings suggest that the compound may inhibit key enzymes involved in cell survival and proliferation, making it a candidate for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a critical role in tumor invasion and metastasis .

- Binding Affinity : Docking studies indicate that the compound binds effectively to specific molecular targets within biological systems, modulating their activity and impacting cellular processes .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines and found significant reductions in cell viability at low concentrations, supporting their potential as chemotherapeutics .

- Antimicrobial Efficacy : Another research effort demonstrated the antimicrobial properties of derivatives containing furan and thiophene rings against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Structural Characteristics

- Molecular Formula: C20H21N3O4S

- Molecular Weight: 403.5 g/mol

- IUPAC Name: Methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Functional Groups

- Furan Ring : Contributes to the compound's reactivity and potential biological activity.

- Thiophene Ring : Enhances electronic properties and may provide specific interactions with biological targets.

- Sulfamoyl Group : Known for its role in drug development, particularly in the design of antimicrobial and anticancer agents.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique combination of functional groups. Research indicates that compounds containing furan and thiophene moieties often exhibit significant biological activities.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that similar sulfamoyl derivatives showed promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound may enhance its efficacy against cancer cell lines .

Antimicrobial Properties

Research has shown that sulfamoyl compounds can inhibit bacterial growth. The incorporation of furan and thiophene rings may further enhance this activity by facilitating interactions with microbial enzymes or receptors .

Material Science

The unique chemical structure allows for applications in developing advanced materials, such as polymers and nanomaterials. The presence of functional groups can be exploited to modify surface properties or improve material performance.

Polymer Development

The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with tailored mechanical and thermal properties .

Chemical Synthesis

This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing more complex molecules.

Synthetic Routes

- Formation of Furan and Thiophene Intermediates : These can be synthesized through established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to introduce desired substituents.

- Sulfamoylation : Introducing the sulfamoyl group through sulfonation reactions.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines, showing a significant reduction in cell viability compared to control groups. The mechanism involved modulation of apoptosis-related pathways, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfamoyl derivatives similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Structural Comparisons

Key Compounds for Comparison:

Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Structure: Features a thiazole ring instead of furan/thiophene. Synthesis: Starts with aniline, involving amino group protection and sulfonylation. Application: Demonstrated as a corrosion inhibitor for steel.

Methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate

- Structure : Substituted with a 2-chlorophenyl and methoxyethyl group.

- Molecular Weight : 398.9 g/mol (C₁₇H₁₉ClN₂O₅S).

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Structure: Chlorophenyl backbone with variable alkyl chains.

Structural Insights:

- Heterocyclic vs. Chlorinated Substituents: The target compound’s furan and thiophene groups introduce distinct electronic and steric effects compared to TSPC’s thiazole or the chlorophenyl derivatives.

- Carbamate Linkage : All compounds share the carbamate (–O–CO–NH–) group, but substituents on the phenyl ring and sulfamoyl nitrogen critically influence reactivity and intermolecular interactions (e.g., hydrogen bonding in crystal structures ).

Physicochemical Properties

- Lipophilicity : Chlorophenyl derivatives exhibit higher log k values (1.8–2.5) due to Cl’s hydrophobicity, whereas the target compound’s heterocycles may reduce log k slightly .

- Molecular Weight : The target compound’s larger size (432.5 g/mol) compared to TSPC (351.4 g/mol) suggests differences in solubility and diffusion kinetics.

Preparation Methods

Direct Sulfamoylation of Aromatic Amines

A common method involves reacting 4-aminophenylcarbamate derivatives with sulfamoyl chlorides. For instance, 4-aminophenyl methyl carbamate is treated with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to neutralize HCl byproducts. Typical conditions include:

Stepwise Assembly of Sulfonamide Substituents

Alternative routes first synthesize the N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine intermediate before sulfamoylation:

- Amine Synthesis :

- Furan-3-ylmethanol is converted to furan-3-ylmethyl bromide using PBr₃ in DCM.

- 2-(Thiophen-2-yl)ethylamine is prepared via reduction of 2-(thiophen-2-yl)acetonitrile with LiAlH₄.

- The two intermediates undergo nucleophilic substitution in dimethylformamide (DMF) with K₂CO₃ (2.5 equivalents) at 80°C for 12 hours.

- Sulfamoylation :

The amine reacts with 4-(chlorosulfonyl)phenyl methyl carbamate in THF at 0°C, followed by gradual warming to RT. This method avoids handling unstable sulfamoyl chlorides directly.

Carbamate Group Introduction

The methyl carbamate group is introduced via two principal pathways:

Carbamoylation of Phenolic Intermediates

4-Hydroxyphenyl sulfonamide precursors are treated with methyl chloroformate in the presence of anhydrous K₂CO₃. For example:

Direct Use of Pre-formed Carbamate Building Blocks

Patents describe coupling 4-isocyanatophenyl sulfonamides with methanol under acidic conditions. For instance, 4-isocyanatophenyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfonamide is stirred with methanol and a catalytic amount of H₂SO₄ at RT for 24 hours.

Heterocyclic Functionalization and Optimization

Thiophene Ring Modifications

Thiophene derivatives are often synthesized via Gewald reactions or nitration-sulfonation sequences:

Furan Ring Synthesis

Furan-3-ylmethanol is typically derived from furfural reduction. Sodium borohydride in methanol reduces furfural to furfuryl alcohol, which is then brominated.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- IR (KBr) : 1715 cm⁻¹ (C=O, carbamate), 1350 cm⁻¹ (S=O, sulfonamide).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.75 (m, 3H, furan/thiophene), 4.25 (s, 3H, OCH₃), 3.90 (m, 4H, N-CH₂).

- LC-MS : m/z 420.5 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonation during thiophene functionalization is mitigated by controlled addition of chlorosulfonic acid at 0°C.

Reaction Efficiency

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, coupling amines with sulfamoyl chlorides under microwave irradiation (100°C, 10 min) improves yields to >90%.

Industrial-Scale Considerations

Catalytic Methods

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl groups to thiophene rings, enhancing scalability.

Green Chemistry Approaches

Solvent-free ball milling techniques for thiophene synthesis reduce waste and improve atom economy.

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves a multi-step approach:

Sulfamoyl Group Introduction : React 4-aminophenylcarbamate with sulfamoyl chloride derivatives under inert conditions (e.g., N₂ atmosphere) to form the sulfamoyl intermediate. Adjust stoichiometry to minimize side reactions .

Carbamate Formation : Use phenyl isocyanate or phosgene derivatives to introduce the carbamate moiety. Catalytic HCl in chloroform can enhance reaction efficiency, as demonstrated in analogous carbamate syntheses .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization (chloroform/alcohol) are effective for isolating high-purity product .

Optimization Tips : Control temperature (0–5°C for exothermic steps) and use anhydrous solvents to suppress hydrolysis. Monitor yields via TLC and HPLC.

Q. How can the structural integrity and purity of this compound be validated using advanced spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan C3 vs. C2 substitution) and assess sulfamoyl/carbamate linkage integrity. Look for characteristic shifts: sulfamoyl S=O (~130 ppm in ¹³C), carbamate carbonyl (~155 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 424.3) .

- X-ray Crystallography : Resolve conformational disorders (e.g., cyclohexene ring puckering in analogous carbamates) to confirm stereochemistry .

Advanced Research Questions

Q. What computational methods are effective in predicting the interaction mechanisms between this compound and potential biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on sulfamoyl and carbamate groups as hydrogen-bond donors/acceptors .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Studies : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications at the sulfamoyl or carbamate moieties influence the compound's pharmacokinetic properties and target affinity?

Methodological Answer:

- Sulfamoyl Modifications : Replace the furan-3-ylmethyl group with bulkier aryl groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions. Assess solubility via shake-flask logP measurements .

- Carbamate Variations : Substitute methyl carbamate with tert-butyl to improve metabolic stability. Compare hydrolysis rates in simulated gastric fluid (pH 2.0) vs. plasma (pH 7.4) .

- SAR Table :

| Modification Site | Example Substituent | Bioactivity (IC₅₀, μM) | logP |

|---|---|---|---|

| Sulfamoyl N-alkyl | Furan-3-ylmethyl | 12.3 ± 1.2 | 2.8 |

| Sulfamoyl N-aryl | 4-Chlorophenyl | 8.7 ± 0.9 | 3.5 |

| Carbamate R-group | tert-butyl | >50 (stable) | 4.1 |

Q. What environmental impact assessment protocols should be followed when studying the degradation pathways of this compound?

Methodological Answer:

- Abiotic Degradation : Conduct hydrolysis studies at varying pH (3–9) and UV exposure to identify breakdown products (e.g., sulfonic acids or phenolic derivatives) .

- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial metabolism. Monitor via LC-MS/MS and quantify half-lives (t₁/₂) .

- Ecototoxicity : Test on Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201). Compare with regulatory thresholds (e.g., EPA ECOTOX) .

Contradiction Resolution & Experimental Design

Q. How can researchers design controlled experiments to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for anticancer assays) and culture conditions (e.g., 10% FBS, 37°C).

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile discrepancies in IC₅₀ values across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.